molecular formula C16H12Cl3F3N2O3S B3545390 N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3545390
M. Wt: 475.7 g/mol
InChI Key: PVAAAVQDSZFSSZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. Unfortunately, without more specific information or experimental data, it’s difficult to predict the exact 3D structure of this compound .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the amide group could participate in various reactions such as hydrolysis or condensation. The trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or application. For instance, if this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological targets in the body. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed when working with this compound to minimize potential risks .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dichloro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl3F3N2O3S/c1-28(26,27)24(10-3-5-11(17)13(19)7-10)8-15(25)23-14-6-9(16(20,21)22)2-4-12(14)18/h2-7H,8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAAAVQDSZFSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl3F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 2
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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 3
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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide

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